
Chloromethyl dodecanoate
Descripción general
Descripción
Chloromethyl dodecanoate (CMD) is an organic compound that is widely used in the synthesis of organic compounds and in scientific research applications. It is a colorless liquid with a strong, pungent odor and is a highly reactive compound. CMD is a versatile reagent with many applications in organic synthesis, and its use in biochemical and physiological research has been increasing in recent years.
Aplicaciones Científicas De Investigación
Thermal Energy Storage : Dodecanoic acid is explored for latent heat energy storage in solar thermal applications due to its melting transition properties (Desgrosseilliers et al., 2013).
Environmental Science : The study of microemulsification of chlorocarbons, including dodecanoic acid, addresses the contamination of aquifers, indicating its role in environmental remediation processes (Baran et al., 1996).
Material Science : The synthesis of hydrophobic calcium carbonate using dodecanoic acid demonstrates its utility in producing materials with specific properties, like water repellency (Wang et al., 2010).
Agricultural Science : The effect of dodecanoic acid on reducing the colonization of sugar beet by aphids and its impact on virus transmission efficiency in agriculture is a significant area of research (Herrbach, 1987).
Chemical Synthesis : The synthesis of dissymmetric Gemini quaternary ammonium salt cationic surfactants, involving dodecanoic acid, highlights its role in the development of surfactants with excellent surface activity (Qun, 2008).
Corrosion Science : Dodecanoic acid's role in inhibiting the adhesion of iron-oxidizing bacteria on carbon steel in CO2-containing environments illustrates its importance in industrial applications (Liu et al., 2016).
Safety and Hazards
CMD is classified as a skin corrosive substance (Sub-category 1B) and may cause respiratory irritation (Category 3). It may also cause long-lasting harmful effects to aquatic life (Chronic Category 4) . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .
Mecanismo De Acción
Target of Action
Chloromethyl dodecanoate is a synthetic compound
Mode of Action
It has been used as a reagent in the synthesis of various compounds, including prodrugs of Norbormide . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
It’s known that this compound is used in the synthesis of antitumor alkylphospholipid prodrugs . These prodrugs have shown antitumor activity similar to their parent compounds but without associated hemolytic toxicity .
Result of Action
It has been used in the synthesis of prodrugs of antitumor alkylphospholipids . These prodrugs have shown antitumor activity similar to their parent compounds but without associated hemolytic toxicity .
Propiedades
IUPAC Name |
chloromethyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-10-11-13(15)16-12-14/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHDYWCWXAASER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337603 | |
| Record name | Chloromethyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61413-67-0 | |
| Record name | Chloromethyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecanoic acid chloromethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



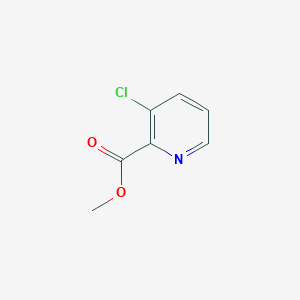
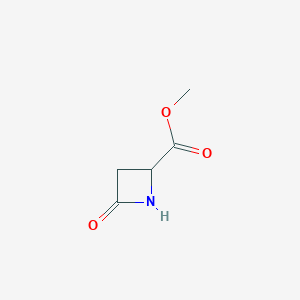

![6-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B49734.png)
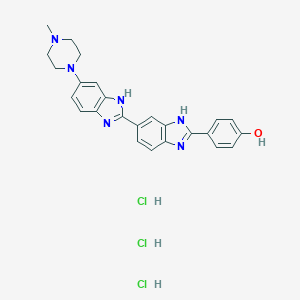
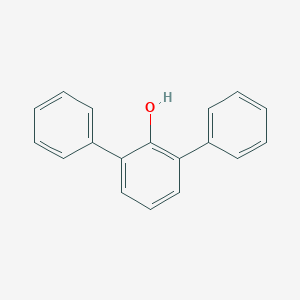
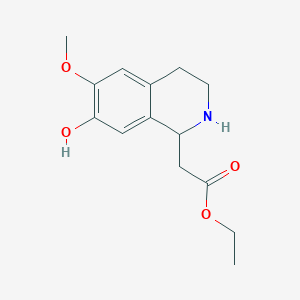
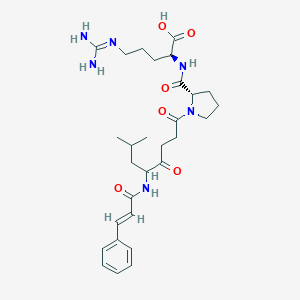
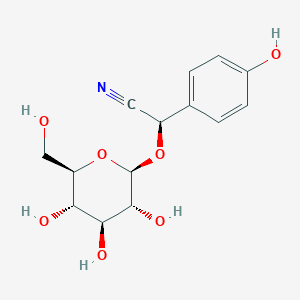


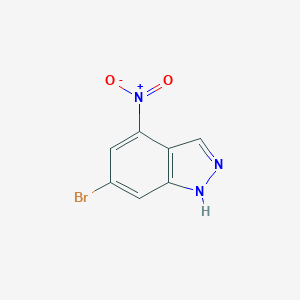

![1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B49767.png)